4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound contains several functional groups including a carbonyl group, an ethoxy group, a furan ring, and a pyrrol-2-one ring. The presence of these functional groups suggests that the compound may have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of the compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and pyrrol-2-one rings are aromatic, which may contribute to the stability of the compound. The ethoxy and chloro substituents could influence the reactivity of the compound .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction. The chloro group might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the aromatic rings could influence its solubility, boiling point, and melting point .Scientific Research Applications
Synthesis and Characterization
Research on pyrrole derivatives highlights the synthesis and characterization of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) through aldol condensation, demonstrating the potential for creating a variety of heterocyclic compounds such as oxiranes, oxazoles, and pyrazoles. This study emphasizes the importance of spectroscopic analyses and quantum chemical calculations for understanding the structural and electronic properties of these compounds (Singh, Rawat, & Sahu, 2014).
Computational Studies
Computational studies provide a deeper understanding of the molecular structures and the electronic properties of heterocyclic compounds. For instance, the vibrational analysis and quantum theory of atoms in molecules (QTAIM) offer insights into the interaction sites and nature of dimer formation in related pyrrole derivatives. Such studies are crucial for predicting reactivity and designing new compounds with desired properties (Singh, Rawat, & Sahu, 2014).
Heterocyclic Compound Applications
The versatility of heterocyclic compounds is further demonstrated by the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful intermediates for developing agrochemicals or medicinal compounds. This highlights the applicability of these compounds in diverse areas, ranging from agriculture to healthcare (Ghelfi et al., 2003).
Green Chemistry Approaches
The development of metal-free synthesis methods for polysubstituted pyrrole derivatives using surfactants in aqueous medium showcases the move towards more environmentally friendly and sustainable chemical processes. Such methodologies not only reduce the reliance on hazardous metals but also offer an efficient route to synthesizing complex heterocyclic structures (Kumar, Rāmānand, & Tadigoppula, 2017).
Future Directions
properties
IUPAC Name |
(4Z)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO5/c1-3-16-7-9-17(10-8-16)23-22(24(29)18-11-12-21(32-4-2)20(27)14-18)25(30)26(31)28(23)15-19-6-5-13-33-19/h5-14,23,29H,3-4,15H2,1-2H3/b24-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEQKCUTBGUVEX-GYHWCHFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC)Cl)O)C(=O)C(=O)N2CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)OCC)Cl)/O)/C(=O)C(=O)N2CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one |
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